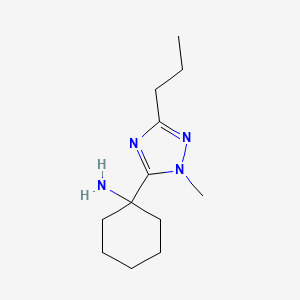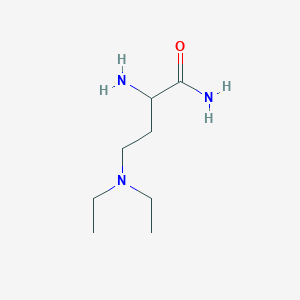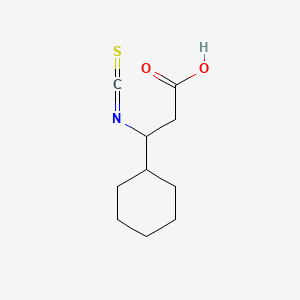
3-Cyclohexyl-3-isothiocyanatopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-isothiocyanatopropanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a propanoic acid backbone, with an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-isothiocyanatopropanoic acid typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-3-isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-isothiocyanatopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Cyclohexyl-3-isothiocyanatopropanoic acid exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved include:
Proteins: Covalent modification of cysteine residues.
Pathways: Disruption of cellular signaling pathways due to protein modification.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexylpropionic acid: Similar backbone but lacks the isothiocyanate group.
Cyclohexanebutyric acid: Another cyclohexyl derivative with a different chain length.
Cinnamic acid: Shares some structural similarities but has different functional groups.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C10H15NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h8-9H,1-6H2,(H,12,13) |
Clave InChI |
MQHLEKVIEXPLJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
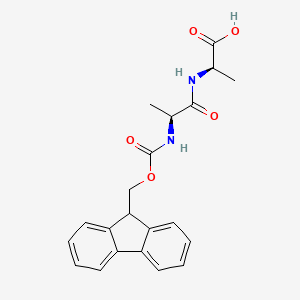
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
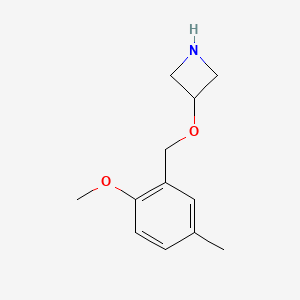
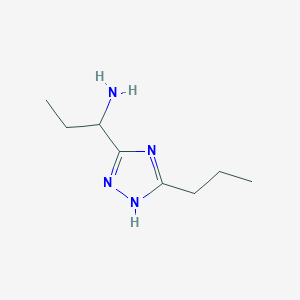
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
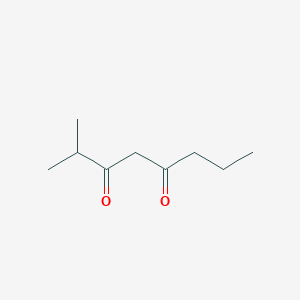
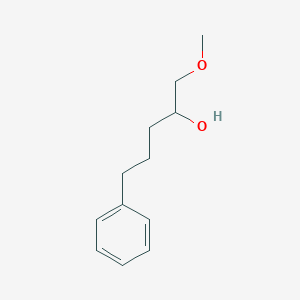
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)
